molecular formula C12H16N2O3S B2906784 N'-[(oxolan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 496797-49-0

N'-[(oxolan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2906784
CAS No.: 496797-49-0
M. Wt: 268.33
InChI Key: JXALYTDSCMQQEM-UHFFFAOYSA-N
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Description

N-(oxolan-2-ylmethyl)-N’-(thiophen-2-ylmethyl)oxamide is an organic compound that features both oxolane (tetrahydrofuran) and thiophene functional groups. These groups are known for their stability and reactivity, making the compound potentially useful in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxolan-2-ylmethyl)-N’-(thiophen-2-ylmethyl)oxamide typically involves the reaction of oxolane-2-carboxylic acid with thiophene-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

For industrial production, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and monitoring the progress of the reaction.

Chemical Reactions Analysis

Types of Reactions

N-(oxolan-2-ylmethyl)-N’-(thiophen-2-ylmethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxamide group can be reduced to form amines.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of N-(oxolan-2-ylmethyl)-N’-(thiophen-2-ylmethyl)oxamide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The oxolane and thiophene groups can participate in various interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    N-(oxolan-2-ylmethyl)-N’-(furan-2-ylmethyl)oxamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(oxolan-2-ylmethyl)-N’-(pyridin-2-ylmethyl)oxamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

N-(oxolan-2-ylmethyl)-N’-(thiophen-2-ylmethyl)oxamide is unique due to the presence of both oxolane and thiophene groups, which confer specific chemical and physical properties. The thiophene ring provides aromatic stability, while the oxolane ring offers flexibility and solubility.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c15-11(13-7-9-3-1-5-17-9)12(16)14-8-10-4-2-6-18-10/h2,4,6,9H,1,3,5,7-8H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXALYTDSCMQQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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